Gossyplure

Description

natural sex pheromone of pink bollworm moth; a mixture of equal amounts of Z,Z & Z,E isomers of the above

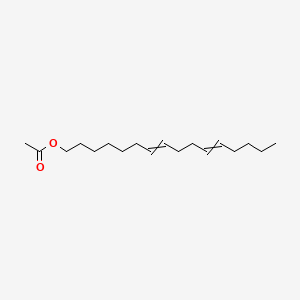

Structure

3D Structure

Properties

IUPAC Name |

[(7Z,11Z)-hexadeca-7,11-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3/b7-6-,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJHOKLLMOYSRQ-QOXWLJPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCC=CCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CC/C=C\CCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9035751 | |

| Record name | 7,11-Hexadecadien-1-ol, acetate, (Z,Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

130-132 °C, BP: 170-175 °C at 3 mm Hg; 191-195 °C at 4.5 mm Hg; 146 °C at 1 mm Hg | |

| Record name | Gossyplure | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.2 mg/L at 25 °C, Soluble in most organic solvents. | |

| Record name | Gossyplure | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.885 at 20 °C | |

| Record name | Gossyplure | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.251X10-5 mm Hg at 25 °C (11 mPa) | |

| Record name | Gossyplure | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or light yellow liquid, Yellow liquid | |

CAS No. |

52207-99-5, 50933-33-0 | |

| Record name | (Z,Z)-7,11-Hexadecadienyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52207-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossyplure | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050933330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossyplure (Z,Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052207995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,11-Hexadecadien-1-ol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,11-Hexadecadien-1-ol, acetate, (Z,Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadeca-7,11-dienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z,Z)-hexadeca-7,11-dienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSSYPLURE, (Z,Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W52P5A61DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gossyplure | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Composition of Gossyplure

For Researchers, Scientists, and Drug Development Professionals

Gossyplure is the potent sex pheromone released by the female pink bollworm moth (Pectinophora gossypiella), a significant pest in cotton agriculture.[1] Its primary function is to attract male moths for mating, and as such, it has been extensively studied and utilized in integrated pest management (IPM) strategies.[2] This technical guide provides a detailed examination of the chemical composition of this compound, its isomeric forms, biosynthetic origins, and the experimental methodologies used for its analysis.

Chemical Identity and Isomerism

This compound is chemically identified as a 16-carbon acetate ester with two double bonds located at the 7th and 11th carbon positions.[1] Its biological efficacy is not attributed to a single molecule but rather to a specific blend of geometric isomers. The molecular formula for this compound is C₁₈H₃₂O₂ and it has a molecular weight of 280.45 g/mol .[3][4][5][6][7]

The most critical components for its attractant property are the (Z,Z) and (Z,E) isomers of 7,11-hexadecadien-1-yl acetate.[1] While commercially available this compound formulations typically contain a 1:1 racemic mixture of these two isomers, the naturally produced pheromone by female moths can have a ratio closer to 60:40 or 50:50 (Z,Z to Z,E).[1][8][9] The precise ratio of these isomers is paramount for eliciting the complete mating behavior in male moths.[1] Other geometric isomers, such as the (E,Z) and (E,E) forms, generally exhibit little to no attractive activity and may even inhibit the response to the active blend.[1]

Furthermore, this compound possesses a chiral center at the C7 position, which gives rise to (R)- and (S)-enantiomers for each geometric isomer.[1]

| Property | (Z,Z)-7,11-hexadecadien-1-yl acetate | (Z,E)-7,11-hexadecadien-1-yl acetate |

| Common Name | (Z,Z)-Gossyplure | (Z,E)-Gossyplure |

| CAS Registry Number | 52207-99-5[5] | 53042-79-8[5] |

| Molecular Formula | C₁₈H₃₂O₂[6] | C₁₈H₃₂O₂[6] |

| Molecular Weight | 280.45 g/mol [5][6] | 280.45 g/mol [5][6] |

| Boiling Point | 130-132 °C[5] | 132-134 °C[5] |

| Refractive Index (n_D_²¹) | 1.4592[5] | 1.4591[5] |

| Biological Activity | A key attractive component.[1] | The other essential attractive component.[1] |

Biosynthesis of this compound

Contrary to a common misconception, this compound is not produced by the cotton plant. It is synthesized de novo within the pheromone gland of the female pink bollworm moth.[10] The biosynthetic pathway originates from basic fatty acid metabolism and can be segmented into four primary stages:

-

Fatty Acid Synthesis: The process commences with acetyl-CoA, which is converted into the C16 saturated fatty acid, palmitic acid, through the actions of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). Palmitic acid is subsequently elongated to form stearic acid (C18).[10]

-

Desaturation: The saturated fatty acid backbone undergoes modification by the introduction of double bonds through the action of desaturase enzymes.

-

Chain Shortening and Modification: The fatty acid chain is then shortened and further modified.

-

Final Functionalization: The terminal functional group is added to produce the final acetate ester pheromone components.

Caption: Biosynthetic pathway of this compound in the female pink bollworm moth.

Experimental Protocols

The separation and quantification of this compound isomers are commonly performed using gas chromatography.[2]

Objective: To separate and quantify the (Z,Z) and (Z,E) isomers of this compound.

Methodology:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (MS) or a flame ionization detector (FID) is utilized.[2]

-

Column: A fused silica capillary column, such as an HP-5 (crosslinked 5% phenyl methyl silicone), is appropriate for isomer separation.[2]

-

Carrier Gas: Hydrogen or Helium is typically used as the carrier gas.[2]

-

Temperature Program: A programmed temperature gradient is employed to ensure optimal separation of the isomers.[2]

-

Sample Preparation: Pheromone gland extracts are obtained by submerging the glands in a non-polar solvent like hexane.[8]

-

Analysis: The extracted sample is injected into the GC-MS system. The isomers are identified and quantified based on their distinct retention times and mass spectra.[8]

Caption: Experimental workflow for the analysis of this compound isomers using GC-MS.

The synthesis of specific this compound isomers necessitates stereoselective chemical methods to control the geometry of the double bonds.

Objective: To synthesize a specific geometric isomer of this compound.

Methodology (Conceptual):

-

Starting Material: The synthesis often begins with a commercially available starting material, such as 1,5-hexadiyne.[3]

-

Butylation: Butylation of 1,5-hexadiyne yields 1,5-decadiyne.[3]

-

Partial Reduction: 1,5-decadiyne undergoes a partial reduction, for instance, using sodium in liquid ammonia, to produce deca-(E)-5-enyne.[3]

-

Alkylation: The resulting compound is then alkylated with a suitable reagent like hexamethylene halohydrin.[3]

-

Further Reactions: Subsequent chemical reactions are carried out to introduce the second double bond with the desired stereochemistry and to form the final acetate ester.[3] Wittig reactions and Grignard couplings are commonly employed in these steps.[1]

-

Purification: The final product is purified, often using column chromatography.[2][6]

Olfactory Signaling Pathway

The detection of this compound by male pink bollworm moths triggers a sophisticated signaling cascade within the olfactory sensory neurons (OSNs) located on their antennae.[2]

Mechanism of Action:

-

Binding to Odorant Binding Proteins (OBPs): this compound molecules enter the sensillum lymph through pores on the surface of the antennal sensilla. Within the aqueous lymph, they are bound by Odorant Binding Proteins (OBPs). These proteins are believed to solubilize the hydrophobic pheromone molecules and transport them to the olfactory receptors.[2]

-

Activation of Olfactory Receptors (ORs): The OBP-pheromone complex interacts with and activates specific Olfactory Receptors embedded in the dendritic membrane of the OSNs.

-

Signal Transduction: This activation initiates an intracellular signaling cascade, leading to the opening of ion channels and the depolarization of the OSN membrane.

-

Action Potential Generation: The depolarization generates an action potential that travels along the axon of the OSN to the antennal lobe of the brain, where the olfactory information is processed.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound (Ref: PP761) [sitem.herts.ac.uk]

- 4. This compound | C18H32O2 | CID 5363265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. (Z,Z)-Gossyplure|52207-99-5|Insect Pheromone [benchchem.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. benchchem.com [benchchem.com]

- 9. This compound - American Chemical Society [acs.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of Gossyplure in Pectinophora gossypiella

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gossyplure, the sex pheromone of the pink bollworm (Pectinophora gossypiella), plays a critical role in the chemical communication mediating mate recognition. Understanding the precise mechanism of its action at the molecular level is paramount for the development of novel and effective pest management strategies. This technical guide provides a comprehensive overview of the current understanding of the this compound mechanism of action, from the initial binding events in the antenna to the downstream neuronal signaling. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field. While significant progress has been made in elucidating the general principles of insect olfaction, specific quantitative data for P. gossypiella remains an active area of research.

Introduction

The pink bollworm, Pectinophora gossypiella, is a devastating pest of cotton crops worldwide. The control of this pest has heavily relied on insecticides and, more recently, on mating disruption techniques using synthetic this compound. This compound is a blend of two isomers, (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate, and the precise ratio of these isomers is crucial for eliciting a behavioral response in male moths. The male moth's ability to detect minute quantities of this pheromone blend triggers a stereotyped upwind flight behavior towards the female. This remarkable sensitivity and specificity are orchestrated by a sophisticated molecular machinery within the male moth's antennae.

The this compound Signaling Pathway

The perception of this compound by the male P. gossypiella initiates a cascade of events within the specialized olfactory sensory neurons (OSNs) housed in long trichoid sensilla on the antennae. This process can be broadly divided into perireceptor events and intracellular signaling.

Perireceptor Events: The Role of Pheromone Binding Proteins (PBPs)

Upon entering the sensillum lymph through pores in the cuticle, the hydrophobic this compound molecules are solubilized and transported to the dendritic membrane of the OSNs by Pheromone Binding Proteins (PBPs). These small, soluble proteins are present at high concentrations in the sensillar lymph and are thought to play a crucial role in protecting the pheromone from degradation and presenting it to the olfactory receptors.

Olfactory Receptor Activation

The this compound-PBP complex interacts with specific Olfactory Receptors (ORs) located on the dendritic membrane of the OSNs. Insect ORs are heterodimeric complexes consisting of a variable, ligand-binding subunit (OrX) and a conserved co-receptor (Orco). The binding of this compound to the specific OrX subunit is the primary determinant of the neuron's response specificity.

Intracellular Signaling: A Dual Mechanism

The binding of this compound to its receptor complex is believed to trigger a dual signaling cascade involving both rapid ionotropic and modulatory metabotropic pathways.[1][2][3][4]

-

Ionotropic Signaling: The Orco subunit forms a non-selective cation channel. Upon ligand binding to the OrX subunit, a conformational change is induced, leading to the opening of this channel and a rapid influx of cations (primarily Na⁺ and Ca²⁺). This influx results in the depolarization of the neuronal membrane and the generation of action potentials (spikes). This direct gating of an ion channel provides a rapid and sensitive response to the pheromone stimulus.[2]

-

Metabotropic Signaling: There is growing evidence that insect ORs can also activate G-protein-coupled second messenger pathways.[1][4] This metabotropic signaling is thought to modulate the sensitivity of the OSN, potentially through the phosphorylation of the Orco subunit. This can lead to signal amplification and adaptation to varying pheromone concentrations. While the precise second messenger pathways involved in P. gossypiella are not fully elucidated, in other moth species, pathways involving cyclic adenosine monophosphate (cAMP) and protein kinase C (PKC) have been implicated.[4]

Quantitative Data

Quantitative analysis of the interactions between this compound and the olfactory components of P. gossypiella is crucial for a complete understanding of its mechanism of action. However, specific experimentally determined data for this species is limited in publicly available literature. The following tables present a summary of the types of quantitative data that are essential for this research, with hypothetical yet representative values for illustrative purposes.

Table 1: Pheromone Binding Protein (PBP) Binding Affinity

| Ligand | PBP Isoform | Dissociation Constant (Kd) (µM) | Experimental Method |

| (Z,Z)-7,11-hexadecadienyl acetate | PgosPBP1 | Data not available | Fluorescence Competitive Binding Assay |

| (Z,E)-7,11-hexadecadienyl acetate | PgosPBP1 | Data not available | Fluorescence Competitive Binding Assay |

| This compound (1:1 mixture) | PgosPBP1 | Data not available | Fluorescence Competitive Binding Assay |

Note: While the specific PBP isoforms for this compound in P. gossypiella have not been fully characterized, and their binding affinities are yet to be published, this table illustrates the type of data required.

Table 2: Electrophysiological Response of Olfactory Sensory Neurons

| Stimulus | Concentration | Mean EAG Response (mV) ± SD | Spike Frequency (spikes/s) ± SD |

| Control (Hexane) | - | 0.1 ± 0.05 | 5 ± 2 |

| This compound | 1 ng/µL | 1.5 ± 0.3 | 80 ± 15 |

| This compound | 10 ng/µL | 2.5 ± 0.4 | 150 ± 25 |

| This compound | 100 ng/µL | 3.8 ± 0.5 | 220 ± 30 |

Note: The EAG data is based on hypothetical, yet representative values.[5] The spike frequency data is illustrative of typical dose-dependent responses observed in insect olfaction.

Experimental Protocols

The study of the this compound mechanism of action employs a variety of sophisticated techniques. The following sections provide detailed methodologies for key experiments.

Electroantennography (EAG)

EAG measures the summed potential of all responding OSNs on the antenna to a given odorant stimulus.

-

Insect Preparation: Male P. gossypiella moths (2-3 days old) are anesthetized by cooling. The head is excised and mounted onto an electrode holder using conductive gel. A glass capillary reference electrode filled with saline solution is inserted into the back of the head, while the recording electrode makes contact with the tip of the antenna.[5]

-

Stimulus Preparation: Serial dilutions of this compound in a solvent (e.g., hexane) are prepared. A small piece of filter paper is loaded with a known amount of the diluted pheromone and inserted into a Pasteur pipette.

-

Data Acquisition: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air from the stimulus pipette are introduced into the airstream. The resulting voltage changes are amplified, digitized, and recorded. The amplitude of the negative deflection is measured as the EAG response.[5]

Single Sensillum Recording (SSR)

SSR allows for the recording of action potentials from individual OSNs, providing high-resolution information about neuronal specificity and sensitivity.

-

Insect Preparation: The moth is restrained in a pipette tip with its head and antennae exposed. The antenna is stabilized on a glass coverslip with a small amount of adhesive. A tungsten reference electrode is inserted into an eye, and a sharpened tungsten recording electrode is carefully inserted into the base of a single trichoid sensillum using a micromanipulator.[6][7][8][9]

-

Stimulus Delivery: A continuous stream of charcoal-filtered and humidified air is delivered to the antenna through a glass tube. Odorant cartridges, prepared as in the EAG protocol, are used to deliver puffs of this compound into the airstream.[6][9]

-

Data Analysis: The recorded action potentials are amplified, filtered, and digitized. Spike sorting software is used to distinguish the responses of different neurons within the same sensillum based on spike amplitude and waveform. The spike frequency (spikes per second) is calculated to quantify the neuronal response.[6]

Fluorescence Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of this compound to its PBP.

-

Protein Expression and Purification: The gene encoding the PBP of interest from P. gossypiella is cloned and expressed in a suitable system (e.g., E. coli). The recombinant PBP is then purified.

-

Assay Principle: A fluorescent probe, such as N-phenyl-1-naphthylamine (NPN), which fluoresces upon binding to the hydrophobic pocket of the PBP, is used.

-

Procedure: A solution of the purified PBP and the fluorescent probe is prepared. Aliquots of this compound at varying concentrations are added to this solution. The binding of this compound displaces the fluorescent probe, leading to a quenching of the fluorescence signal.

-

Data Analysis: The decrease in fluorescence intensity is measured using a spectrofluorometer. The binding affinity (dissociation constant, Kd) of this compound to the PBP is calculated by analyzing the competitive binding curve.

Future Directions and Conclusion

The mechanism of action of this compound in Pectinophora gossypiella is a complex and finely tuned process. While the general framework of pheromone perception in moths provides a solid foundation for understanding this system, further research is needed to elucidate the specific molecular details in this particular species. Key areas for future investigation include:

-

Identification and characterization of the specific PBP and OR isoforms that are responsible for this compound detection in P. gossypiella.

-

Determination of the precise binding affinities (Kd values) of the this compound isomers to their cognate PBPs.

-

Detailed characterization of the downstream signaling pathways , including the identification of the specific G-proteins and second messengers involved in the metabotropic pathway.

-

Deorphanization of the specific olfactory receptors to confirm their ligand specificity for the this compound isomers.[10]

A thorough understanding of these molecular mechanisms will be instrumental in the development of more targeted and sustainable pest control strategies, such as the design of novel pheromone analogs or inhibitors of key olfactory proteins. This in-depth technical guide serves as a foundational resource for researchers and professionals dedicated to advancing our knowledge in this critical area of chemical ecology and pest management.

References

- 1. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ionotropic and metabotropic mechanisms in chemoreception: ‘chance or design'? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insect Odorant Response Sensitivity Is Tuned by Metabotropically Autoregulated Olfactory Receptors | PLOS One [journals.plos.org]

- 5. benchchem.com [benchchem.com]

- 6. Protocol for single sensillum recording from labial olfactory sensory fields in spotted lanternfly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Allure: A Technical Guide to the Discovery and Identification of Gossyplure Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossyplure, the sex pheromone of the pink bollworm (Pectinophora gossypiella), stands as a cornerstone in the integrated pest management of cotton. Its potent ability to influence mating behavior has been harnessed for monitoring and disrupting this major agricultural pest. The biological activity of this compound is intricately linked to its isomeric composition, making a thorough understanding of these isomers essential for the development of effective pest control strategies. This technical guide provides a comprehensive overview of the discovery, identification, and biological significance of this compound isomers, detailing the experimental protocols that have been pivotal in this research and illustrating the underlying biological pathways.

This compound is chemically identified as a 16-carbon acetate ester with two double bonds at the 7th and 11th carbon positions. The specific geometry of these double bonds gives rise to different isomers, with the (Z,Z) and (Z,E) forms being the most biologically significant.[1] While commercial this compound formulations typically use a 1:1 mixture of the (Z,Z) and (Z,E) isomers, the natural pheromone released by female moths is often a blend with a slightly different ratio, closer to 60:40 or 50:50.[1] This subtle difference in isomeric ratio is critical in eliciting the full behavioral response in male moths.[1]

Data Presentation: Quantitative Analysis of this compound Isomer Activity

The biological efficacy of different this compound isomers and their blends has been evaluated through various electrophysiological and behavioral assays. The following tables summarize the key quantitative findings from these studies.

Table 1: Isomeric Composition of Natural and Synthetic this compound

| Pheromone Source | (Z,Z)-7,11-hexadecadien-1-yl acetate | (Z,E)-7,11-hexadecadien-1-yl acetate |

| Natural (Lab Population) | ~52.5% | ~47.5% |

| Natural (Field Population) | ~62% | ~38% |

| Synthetic (Commercial) | 50% | 50% |

Table 2: Electroantennography (EAG) Response of Male P. gossypiella to this compound Isomers

| Stimulus | Relative EAG Response Amplitude |

| (Z,Z)-7,11-hexadecadien-1-yl acetate | + |

| (Z,E)-7,11-hexadecadien-1-yl acetate | + |

| 1:1 Mixture of (Z,Z) and (Z,E) isomers | +++ (Synergistic) |

| (E,Z) and (E,E) isomers | - (Inhibitory or no response) |

Note: While specific millivolt values vary between studies, the trend consistently shows a significantly stronger and synergistic response to the blend of the two primary isomers compared to the individual components.

Table 3: Field Trapping Efficacy of Different this compound Isomer Ratios

| Lure Composition ((Z,Z):(Z,E) ratio) | Relative Male Moth Capture Rate |

| 100:0 | Low |

| 0:100 | Low |

| 50:50 (1:1) | High |

| ~60:40 | Very High (Optimal) |

Note: Field trapping studies have demonstrated that while the 1:1 commercial blend is effective, formulations that more closely mimic the natural ratio of the (Z,Z) isomer can result in higher trap captures. Peak moth captures in monitored fields can reach over 300 moths per trap per fortnight during peak season.[2]

Experimental Protocols

The identification and characterization of this compound isomers have been made possible through a combination of sophisticated analytical and biological techniques.

Pheromone Extraction and Analysis

Objective: To extract and quantify the isomeric composition of natural this compound from female pink bollworm moths.

Methodology:

-

Pheromone Gland Excision: Pheromone glands are dissected from virgin female moths, typically during their peak calling (pheromone-releasing) period.

-

Solvent Extraction: The excised glands are submerged in a small volume of a non-polar solvent, such as hexane, to extract the pheromone components.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is then analyzed using GC-MS. The gas chromatograph separates the different isomers based on their retention times, while the mass spectrometer provides a mass spectrum for each component, confirming its chemical identity. This allows for the precise determination of the (Z,Z) to (Z,E) isomer ratio.[1]

Electroantennography (EAG)

Objective: To measure the electrical response of the male pink bollworm moth's antenna to different this compound isomers and blends.

Methodology:

-

Antenna Preparation: A male moth is immobilized, and one of its antennae is carefully excised.

-

Electrode Placement: The base and the tip of the antenna are placed in contact with two electrodes connected to an amplifier.

-

Stimulus Delivery: A controlled puff of air carrying a known concentration of the test pheromone (a specific isomer or a blend) is delivered over the antenna.

-

Signal Recording: The change in electrical potential across the antenna (the EAG response) is recorded and measured. The amplitude of this response is indicative of the antenna's sensitivity to the specific stimulus.

Field Trapping Studies

Objective: To evaluate the behavioral response (attraction) of male moths to different this compound isomer blends under natural field conditions.

Methodology:

-

Lure Preparation: Lures, such as rubber septa, are impregnated with a precise amount and ratio of the this compound isomers to be tested.

-

Trap Deployment: Pheromone traps (e.g., delta or funnel traps) are placed in cotton fields in a randomized block design to account for spatial variability.

-

Data Collection: The number of male P. gossypiella moths captured in each trap is recorded at regular intervals.

-

Statistical Analysis: Trap catch data is analyzed using statistical methods (e.g., ANOVA) to compare the attractiveness of the different isomer blends.

Mandatory Visualizations

Pheromone Reception and Signaling Pathway in P. gossypiella

The detection of this compound isomers by male moths initiates a complex signaling cascade within the olfactory sensory neurons of the antenna. This process involves the binding of the pheromone to specific proteins and the subsequent activation of ion channels, leading to a nerve impulse that is transmitted to the brain.

Caption: Conceptual diagram of the pheromone signaling pathway in a moth olfactory sensory neuron.

Experimental Workflow for this compound Isomer Identification and Bioassay

The process of identifying and validating the biological activity of this compound isomers follows a logical progression from chemical analysis to behavioral studies.

Caption: Workflow for the identification and bioassay of this compound isomers.

Conclusion

The discovery and detailed characterization of this compound isomers represent a significant achievement in chemical ecology, with profound implications for sustainable agriculture. The synergistic effect of the (Z,Z) and (Z,E) isomers highlights the remarkable specificity of insect chemoreception. While the 1:1 commercial blend of this compound is a powerful tool for pest management, ongoing research suggests that formulations mimicking the natural, slightly (Z,Z)-dominant ratio may offer enhanced efficacy.[1] Future research focusing on the specific olfactory receptors involved in distinguishing between these isomers, as well as the sublethal effects of different isomer blends on mating behavior, will undoubtedly lead to even more refined and effective pest control strategies. This in-depth understanding of this compound's isomeric chemistry and its biological activity is crucial for the continued development of environmentally sound and economically viable approaches to managing the pink bollworm.

References

The Architecture of Attraction: A Technical Guide to Gossyplure Biosynthesis in Female Moths

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of gossyplure, the potent sex pheromone of the female pink bollworm moth, Pectinophora gossypiella. A comprehensive understanding of this pathway is critical for developing novel and effective pest management strategies and for the potential discovery of new drug development targets. This compound is a precise 1:1 mixture of two geometric isomers: (Z,Z)-7,11-hexadecadien-1-yl acetate and (Z,E)-7,11-hexadecadien-1-yl acetate.[1] The biosynthesis of this vital chemical signal is a multi-step enzymatic process that occurs within the specialized pheromone glands of the female moth.

The Biosynthetic Pathway: From Precursor to Pheromone

The de novo synthesis of this compound originates from the fundamental building block of fatty acid metabolism, acetyl-CoA.[1] The pathway can be delineated into four principal stages: fatty acid synthesis, a series of desaturation events, reduction of the fatty acyl precursor, and final acetylation.

Fatty Acid Synthesis

The initial phase involves the creation of a C16 saturated fatty acid, palmitoyl-CoA, from acetyl-CoA through the action of acetyl-CoA carboxylase and fatty acid synthase (FAS).

Desaturation Events

The saturated fatty acid backbone undergoes two crucial desaturation steps to introduce the characteristic double bonds of this compound. First, a Δ11-desaturase acts on the C16 acyl-CoA to produce (Z)-11-hexadecenoyl-CoA.[1] Subsequently, a Δ7-desaturase introduces a second double bond to yield the di-unsaturated fatty acyl precursor.[1] The precise stereochemistry of the final this compound isomers is dictated by the specificity of these desaturase enzymes.

Reduction

The carboxyl group of the di-unsaturated fatty acyl-CoA is then reduced to a primary alcohol by a fatty acyl reductase (FAR).[1] This enzymatic step is a critical control point in the biosynthesis of many moth pheromones.[2][3] Allelic variations in the FAR gene have been shown to cause significant divergence in the final pheromone blend in other moth species.[2]

Acetylation

In the terminal step, the newly formed fatty alcohol is esterified with an acetyl group from acetyl-CoA by a fatty alcohol acetyltransferase (FAT) to produce the final, biologically active this compound isomers.[1]

Quantitative Data on this compound Biosynthesis

The precise regulation of this compound biosynthesis is reflected in the consistent isomeric ratio found in nature. While detailed kinetic data for the specific enzymes in Pectinophora gossypiella are a subject of ongoing research, the typical composition of the final pheromone blend is well-established.

| Compound | Isomeric Form | Typical Ratio (%) |

| This compound | (Z,Z)-7,11-hexadecadien-1-yl acetate | ~50 |

| This compound | (Z,E)-7,11-hexadecadien-1-yl acetate | ~50 |

Table 1: Typical Isomeric Composition of Natural this compound.[1]

It is noteworthy that some field populations have exhibited shifts in this ratio, potentially as an evolutionary response to the widespread use of synthetic this compound in mating disruption programs.[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been achieved through a combination of sophisticated experimental techniques.

Radiolabeling and Precursor Identification

A foundational method for tracing biosynthetic pathways involves the use of isotopically labeled precursors.

Protocol Outline:

-

Preparation of Labeled Precursors: Potential fatty acid precursors, such as palmitic acid or oleic acid, are synthesized with isotopic labels (e.g., ¹⁴C or ³H).

-

Topical Application: A precise amount of the labeled precursor, dissolved in a suitable solvent, is topically applied to the pheromone gland of a female moth.

-

Incubation: The moth is maintained for a specific period to allow for the metabolic conversion of the precursor into this compound and its intermediates.

-

Extraction: The pheromone gland is excised, and the lipids are extracted using an organic solvent like hexane.

-

Analysis: The extract is then analyzed by radio-gas chromatography or radio-high-performance liquid chromatography to separate and quantify the radiolabeled products, thereby identifying the intermediates in the pathway.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the definitive technique for the separation and identification of the volatile components of the pheromone blend.

Typical GC-MS Parameters for this compound Analysis:

| Parameter | Value |

| Column | Non-polar capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |

| Ionization Mode | Electron Impact (EI) |

| Mass Analyzer | Quadrupole or Ion Trap |

| Characteristic m/z for SIM | 43, 55, 67, 81 |

Table 2: General GC-MS Parameters for this compound Analysis.[4]

Visualizing the Pathway and Workflows

To further clarify the intricate processes of this compound biosynthesis and its investigation, the following diagrams illustrate the key pathways and experimental workflows.

Caption: Biosynthetic pathway of this compound in female moths.

References

The Olfactory Gateway: A Technical Guide to Gossyplure Reception in Pink Bollworm Olfactory Receptor Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pink bollworm, Pectinophora gossypliella, is a formidable pest of cotton crops worldwide.[1] A key mediator of its reproductive success is the potent sex pheromone, Gossyplure, a 1:1 mixture of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetate.[2] Male moths possess an exquisitely sensitive olfactory system to detect this pheromone, enabling them to locate females for mating. Understanding the intricate molecular and physiological mechanisms underlying this compound detection by the olfactory receptor neurons (ORNs) of the male pink bollworm is paramount for the development of novel, targeted, and effective pest management strategies.

This in-depth technical guide provides a comprehensive overview of the core principles of this compound reception in the pink bollworm. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the experimental methodologies used to investigate this process, a summary of key quantitative data, and a visualization of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Insights into this compound Reception

While specific quantitative electrophysiological data for Pectinophora gossypliella's response to this compound is not extensively available in the public domain, the following tables present representative dose-response data from electroantennography (EAG) and single sensillum recording (SSR) studies on other moth species' responses to their respective pheromones. This data serves as a functional analogue to illustrate the expected physiological responses in the pink bollworm.

Table 1: Representative Electroantennography (EAG) Dose-Response to a Lepidopteran Sex Pheromone Component

| Pheromone Concentration (ng/µL) | Mean EAG Response (mV) | Standard Deviation (mV) |

| 0 (Control) | 0.1 | 0.05 |

| 0.01 | 0.8 | 0.15 |

| 0.1 | 1.5 | 0.28 |

| 1 | 2.7 | 0.45 |

| 10 | 4.2 | 0.60 |

| 100 | 4.5 | 0.55 |

This table presents hypothetical yet representative data illustrating the dose-dependent nature of the collective antennal response to a pheromone stimulus.

Table 2: Representative Single Sensillum Recording (SSR) Dose-Response to a Lepidopteran Sex Pheromone Component

| Pheromone Dose (ng on filter paper) | Mean Spike Frequency (spikes/s) | Standard Deviation (spikes/s) |

| 0 (Control) | 5 | 2 |

| 0.01 | 35 | 8 |

| 0.1 | 80 | 15 |

| 1 | 150 | 25 |

| 10 | 220 | 30 |

| 100 | 225 | 28 |

This table illustrates the dose-dependent firing rate of a single olfactory receptor neuron in response to a pheromone stimulus, showcasing the high sensitivity and saturation at higher concentrations. Data is analogous from studies on other moth species.[3]

Experimental Protocols

Electroantennography (EAG)

Electroantennography measures the summed electrical potential from the entire antenna, providing a general assessment of olfactory sensitivity to a given compound.

a. Insect Preparation:

-

Adult male pink bollworm moths (2-3 days old) are used for recordings.

-

The moth is immobilized by gently inserting it into a truncated pipette tip, leaving the head and antennae exposed.

-

The preparation is secured to a microscope slide with wax or modeling clay.

b. Electrode Preparation and Placement:

-

Glass capillary electrodes are pulled to a fine tip and filled with a saline solution (e.g., 0.1 M KCl).

-

The recording electrode is carefully placed over the distal tip of the antenna, from which a small segment has been removed to ensure electrical contact.

-

The reference electrode is inserted into the head or an eye of the moth.

c. Stimulus Delivery and Recording:

-

A continuous stream of purified and humidified air is passed over the antenna.

-

A known concentration of this compound, dissolved in a solvent like hexane, is applied to a filter paper strip and inserted into a Pasteur pipette. The solvent is allowed to evaporate.

-

A puff of air is delivered through the pipette, introducing the this compound vapor into the continuous airstream.

-

The resulting change in electrical potential across the antenna is amplified and recorded using specialized software.

Single Sensillum Recording (SSR)

SSR is a more refined technique that allows for the recording of action potentials from individual olfactory receptor neurons housed within a single sensillum, providing insights into the specificity and sensitivity of individual receptors.

a. Insect Preparation:

-

The moth is prepared similarly to the EAG protocol, ensuring the antenna is stable and accessible.

-

The antenna is further immobilized on a coverslip using double-sided tape or wax to allow for precise electrode placement under high magnification.

b. Electrode Placement:

-

A sharp tungsten or glass recording electrode is carefully inserted into the base of a single trichoid sensillum on the antenna.

-

A reference electrode is inserted into the moth's eye or head.

c. Recording and Analysis:

-

The spontaneous firing rate of the neuron(s) within the sensillum is recorded.

-

This compound stimuli are delivered as in the EAG protocol.

-

The change in the frequency of action potentials (spikes) in response to the stimulus is recorded and analyzed. Spike sorting software can be used to distinguish the activity of different neurons within the same sensillum.[4]

Mandatory Visualizations

Signaling Pathways

The detection of this compound by pink bollworm ORNs is believed to initiate a dual signaling cascade involving both rapid ionotropic and modulatory metabotropic pathways, a common mechanism in moth olfaction.[5][6][7][8]

References

- 1. Functional characterization of pheromone receptors in the moth Athetis dissimilis (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unexpected plant odor responses in a moth pheromone system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Corrigendum: Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]

- 5. Ionotropic and metabotropic mechanisms in chemoreception: ‘chance or design'? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insect Odorant Response Sensitivity Is Tuned by Metabotropically Autoregulated Olfactory Receptors | PLOS One [journals.plos.org]

- 7. Insect Odorant Response Sensitivity Is Tuned by Metabotropically Autoregulated Olfactory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Behavioral Response of Male Moths to Gossyplure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the behavioral and electrophysiological responses of male moths, particularly the pink bollworm (Pectinophora gossypiella), to Gossyplure, the species-specific sex pheromone. This compound is a precise blend of two stereoisomers: (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate. A deep understanding of the mechanisms underlying the detection of and response to this pheromone is crucial for the development of effective and environmentally sound pest management strategies, such as mating disruption, and serves as a valuable model for chemosensory research.

The Olfactory Signaling Pathway

The journey of the this compound signal from the environment to a behavioral response in the male moth is a complex, multi-step process that begins at the antennae and culminates in the brain. Male moth antennae are adorned with thousands of hair-like olfactory sensilla, which house the olfactory receptor neurons (ORNs) responsible for detecting pheromone molecules.

Upon entering the sensilla through nanopores, the hydrophobic pheromone molecules are solubilized and transported through the sensillar lymph by Pheromone-Binding Proteins (PBPs). The PBP-pheromone complex then interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an ORN. Insect ORs form a heterodimeric complex with a highly conserved co-receptor known as Orco. This OR-Orco complex functions as a ligand-gated ion channel.

Activation of the receptor complex initiates an influx of cations, leading to the depolarization of the neuron and the generation of an action potential. This electrical signal is then transmitted down the axon of the ORN to a specialized, male-specific region of the primary olfactory center in the brain, the Antennal Lobe. Within the Antennal Lobe, the Macroglomerular Complex (MGC) is responsible for the initial processing of pheromone information before it is relayed to higher brain centers to trigger the characteristic upwind, zigzagging flight behavior.

Quantitative Behavioral Response Data

The behavioral response of male Pectinophora gossypiella is highly dependent on both the dosage and the specific ratio of the (Z,Z) and (Z,E) isomers of this compound. Females naturally release a blend with a ratio of approximately 61:39 to 62:38 (Z,Z):(Z,E). The following tables summarize findings from wind tunnel assays.

| Parameter | Observation |

| Natural Blend Ratio | Females release a blend of approximately 61:39 to 62:38 (Z,Z):(Z,E) isomers. |

| Low Dosage Sensitivity | At lower dosages, male moths exhibit the highest sensitivity and attraction to blends that closely mimic the natural isomer ratio. |

| High Dosage Response | At higher dosages (e.g., 10 mg), males show peak attraction to a much wider range of isomer blends. |

| Blend Preference Shift | At the highest dosages tested, the male's blend preference can shift towards ratios with a higher proportion of the (Z,Z) isomer. |

| Response Threshold | The specificity of the male's response appears to be determined by the threshold for initiating upwind flight, not by the arrestment of flight once initiated. |

| Wing Fanning Response | As pheromone concentration increases, the duration of wing fanning increases, while the latency to initiate wing fanning decreases. |

| Behavioral Sequence | Description |

| Activation | Pre-flight wing fanning upon detection of the pheromone plume. |

| Take-off | Initiation of flight. |

| Upwind Flight | Oriented flight towards the pheromone source, often in a zigzagging pattern (anemotaxis). |

| Source Contact | Landing on or near the pheromone source. |

Experimental Protocols

The study of the male moth's response to this compound relies on several key electrophysiological and behavioral methodologies.

Single Sensillum Recording (SSR)

SSR is an extracellular electrophysiological technique that measures the action potentials (spikes) from individual ORNs housed within a single sensillum. This method provides highly precise data on the sensitivity and selectivity of specific neurons to different pheromone components and concentrations.

Methodology:

-

Immobilization: A male moth is restrained in a pipette tip or on a slide, with its antennae stabilized using wax or adhesive tape.

-

Electrode Placement: A sharp, tungsten or glass reference electrode is inserted into a non-olfactory part of the moth (e.g., the eye). The recording electrode, also sharpened to a fine point, is carefully inserted at the base of a target trichoid sensillum.

-

Stimulus Delivery: A charcoal-filtered, humidified air stream is continuously directed over the antenna. A puff of air carrying a known concentration of this compound is injected into this main air stream for a precise duration (e.g., 100-500 ms).

-

Data Acquisition: The electrical signals (action potentials) from the ORN are amplified, filtered, and recorded using specialized software.

-

Data Analysis: The response is quantified by counting the number of spikes in a defined time window post-stimulus and subtracting the spontaneous firing rate.

Wind Tunnel Bioassay

This behavioral assay is the gold standard for quantifying the attractiveness of a pheromone blend. It allows researchers to observe and score the complete sequence of behaviors, from activation to source location, in a controlled environment that simulates a natural pheromone plume.

Methodology:

-

Acclimation: Male moths are placed in a release cage within the wind tunnel for an acclimation period during their scotophase (active dark period).

-

Plume Generation: A constant, laminar airflow (e.g., 0.5 m/s) is established in the tunnel. The this compound stimulus, loaded onto a substrate like filter paper, is placed at the upwind end of the tunnel, creating a pheromone plume.

-

Behavioral Observation: Moths are released, and their behaviors are observed and scored. Key behaviors include activation, take-off, upwind flight, and source contact.

-

Data Analysis: The percentage of moths exhibiting each behavior is calculated for different this compound blends and dosages.

Logical Relationships in Pheromone Response

The behavioral output of a male moth is not a simple on/off switch but a complex interplay between the pheromone's concentration and the precise isomeric blend. This relationship dictates the probability and quality of the attraction response. At low, more natural concentrations, high fidelity to the species-specific blend is critical for activation. At high, often synthetic concentrations used in mating disruption, this specificity can break down, leading to a broader response.

The Role of Gossyplure in the Reproductive Cycle of Pectinophora gossypiella: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gossyplure, the sex pheromone of the pink bollworm (Pectinophora gossypiella), is a critical semiochemical that orchestrates the reproductive cycle of this major cotton pest. This technical guide provides an in-depth examination of the multifaceted role of this compound, from its chemical composition and biosynthesis to the intricate neurophysiological mechanisms of its perception by male moths. We detail the behavioral cascade it elicits and present quantitative data from electrophysiological and behavioral assays. Furthermore, this guide outlines key experimental protocols for studying this compound's effects and discusses its application in pest management strategies such as mating disruption. Diagrams illustrating the core signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this vital component of chemical ecology.

Introduction

Pectinophora gossypiella (Saunders), commonly known as the pink bollworm, is a devastating pest of cotton (Gossypium spp.) worldwide, causing significant economic losses by damaging cotton bolls, which reduces both the yield and quality of lint and seed.[1] The reproductive success of this moth is heavily reliant on a sophisticated chemical communication system, with the female-produced sex pheromone, this compound, being the central element.

This compound acts as a potent attractant for male moths, guiding them to receptive females for mating.[2] This precise chemical signal is essential for mate location and courtship, making it a focal point for research into the reproductive biology of P. gossypiella. Understanding the mechanisms by which this compound is produced, perceived, and acted upon is fundamental for the development of effective and environmentally benign pest control strategies. This guide synthesizes current knowledge on this compound, offering a technical overview for researchers engaged in pest management, neurobiology, and chemical ecology.

Chemical Composition and Biosynthesis of this compound

This compound is not a single compound but a specific blend of two geometric isomers of 7,11-hexadecadien-1-yl acetate.[3] The two isomers are:

-

(Z,Z)-7,11-hexadecadien-1-yl acetate

-

(Z,E)-7,11-hexadecadien-1-yl acetate

The precise ratio of these isomers is crucial for eliciting the full behavioral repertoire in male moths. While commercial formulations for mating disruption often use a 1:1 mixture of the (Z,Z) and (Z,E) isomers, the naturally produced pheromone blend by female moths is typically closer to a 60:40 or 50:50 ratio.[4][5] This ratio can, however, show some variation. For instance, a field population in Israel that had been exposed to long-term mating disruption with a 50:50 blend showed a shift in the female-produced ratio to approximately 62:38.[4]

The biosynthesis of this compound occurs in the female's pheromone gland and begins with fatty acid metabolism. The pathway involves a series of enzymatic steps, including desaturation, chain shortening, reduction, and acetylation, to produce the final pheromone components.[6] Transcriptomic studies have identified numerous candidate genes encoding the enzymes involved in this pathway, such as desaturases, reductases, and acetyltransferases.[4]

Below is a diagram illustrating the biosynthetic pathway of this compound.

graph Gossyplure_Biosynthesis { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="this compound Biosynthesis Pathway", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124", size="7.6,4", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

AcetylCoA [label="Acetyl-CoA"]; StearicAcid [label="Stearic Acid (C18:0)"]; OleicAcid [label="Oleic Acid (C18:1Δ9Z)"]; LinoleicAcid [label="Linoleic Acid (C18:2Δ9Z,12Z)"]; ChainShortening [label="Chain Shortening (β-oxidation)"]; FattyAcylCoA [label="Fatty Acyl-CoA (C16)"]; Reduction [label="Reduction"]; FattyAlcohol [label="Fatty Alcohol"]; Acetylation [label="Acetylation"]; this compound [label="this compound Isomers\n((Z,Z)- & (Z,E)-7,11-HDA)", shape=ellipse, fillcolor="#FBBC05"];

// Edges with enzyme labels AcetylCoA -> StearicAcid [label=" ACC & FAS "]; StearicAcid -> OleicAcid [label=" Z9-Desaturase "]; OleicAcid -> LinoleicAcid [label=" Desaturase "]; LinoleicAcid -> ChainShortening; ChainShortening -> FattyAcylCoA; FattyAcylCoA -> Reduction [label=" Fatty Acyl Reductase (FAR) "]; Reduction -> FattyAlcohol; FattyAlcohol -> Acetylation [label=" Acetyltransferase (ATF) "]; Acetylation -> this compound; }

Caption: A simplified diagram of the this compound biosynthesis pathway.Role in the Reproductive Cycle: From Signal to Behavior

This compound is the linchpin of the mating process in P. gossypiella. The reproductive sequence is initiated when a receptive female moth adopts a "calling" posture and releases the this compound plume into the environment. This plume is then carried downwind, creating a chemical corridor that males can detect and follow.

The male's response to the pheromone is a complex sequence of behaviors:

-

Activation and Wing Fanning: Upon detecting the pheromone, a stationary male will exhibit pre-flight behaviors, most notably rapid wing fanning. The duration of wing fanning increases, and the latency to its onset decreases with higher pheromone concentrations.[7]

-

Take-off and Upwind Flight: The male then takes flight and engages in upwind anemotaxis, flying against the wind towards the pheromone source. This oriented flight is a critical step in locating the female.

-

Source Location and Mating: As the male gets closer to the female, the increasing concentration of this compound guides him to land near her. Short-range cues then facilitate courtship and copulation.

The precise blend of the (Z,Z) and (Z,E) isomers is crucial for successfully eliciting this entire behavioral sequence. While individual isomers can trigger antennal responses, the correct ratio is necessary for sustained upwind flight and successful source location.[8]

The following diagram illustrates the role of this compound in the mating sequence.

Caption: The sequence of events in the reproductive cycle mediated by this compound.

Neurophysiological Mechanisms of Pheromone Perception

The detection of this compound by male moths is a highly sensitive and specific process that occurs at the antennae. The male's antennae are adorned with specialized olfactory sensilla that house olfactory receptor neurons (ORNs) tuned to the pheromone components.

The olfactory signaling pathway can be summarized as follows:

-

Binding and Transport: this compound molecules enter the sensilla through nanopores and are bound by Pheromone-Binding Proteins (PBPs) in the sensillar lymph. These proteins solubilize the hydrophobic pheromone molecules and transport them to the ORNs.

-

Receptor Activation: The PBP-pheromone complex interacts with specific Olfactory Receptors (ORs) located on the dendritic membrane of the ORNs. These ORs form a complex with a conserved co-receptor (Orco).

-

Signal Transduction: The binding of the pheromone to the OR opens an ion channel, leading to a depolarization of the ORN's membrane. This generates an electrical signal.

-

Neural Processing: The electrical signals from the ORNs are transmitted as action potentials along their axons to the antennal lobe of the moth's brain. In the antennal lobe, the information is processed in specialized regions called glomeruli before being relayed to higher brain centers, which ultimately orchestrates the behavioral response.

The following diagram illustrates the olfactory signaling pathway.

Caption: The molecular and neural pathway of this compound perception.

Quantitative Analysis of this compound-Mediated Responses

The response of P. gossypiella to this compound can be quantified using various electrophysiological and behavioral assays. While direct comparative dose-response data for individual isomers is sparse in the literature, the synergistic effect of the blend is well-established.[8]

Table 1: Electroantennography (EAG) Dose-Response to this compound

This table presents representative, hypothetical dose-response data illustrating the typical relationship between this compound concentration and the antennal response of male P. gossypiella.

| This compound Concentration (ng/µL) | Mean EAG Response (mV) | Standard Deviation (mV) | Normalized Response (%) |

| 0 (Solvent Control) | 0.1 | 0.05 | 0 |

| 0.01 | 0.5 | 0.15 | 21.05 |

| 0.1 | 1.2 | 0.25 | 57.89 |

| 1 | 2.0 | 0.30 | 100 |

| 10 | 2.8 | 0.40 | 142.11 |

| 100 | 3.5 | 0.50 | 178.95 |

| Note: The normalized response is calculated relative to the response at 1 ng/µL, which is set as the 100% reference point. |

Table 2: Wind Tunnel Behavioral Responses to this compound

This table summarizes typical male behavioral responses to a point source of this compound in a wind tunnel.

| Behavior | Percentage of Males Responding (%) |

| Activation (Wing Fanning) | 85-95 |

| Take-off | 70-85 |

| Upwind Flight (Oriented) | 60-75 |

| Source Contact | 50-65 |

Table 3: Efficacy of this compound in Mating Disruption Field Trials

This table presents data on the reduction in male moth trap catches and mating when this compound is used for mating disruption at different application rates.[2]

| This compound Application Rate (g a.i./ha) | Treatment | Reduction in Trap Catches (%) | Reduction in Mating (%) |

| 3.7 | (Z,Z)-isomer | 92 | 100 |

| 3.7 | This compound (1:1 blend) | 81 | 91 |

| 12.3 | This compound (1:1 blend) | ~90 | Not specified |

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the electrical response of the male moth's antenna to this compound.

Methodology:

-

Insect Preparation: An adult male P. gossypiella (2-3 days old) is immobilized, and one antenna is carefully excised at its base.

-

Electrode Placement: The basal end of the antenna is placed in contact with a reference electrode, and the distal tip is connected to a recording electrode. Both electrodes are glass capillaries filled with a saline solution.

-

Stimulus Preparation: Serial dilutions of this compound isomers and blends are prepared in a solvent like hexane. A small aliquot (e.g., 10 µL) of each dilution is applied to a piece of filter paper inside a Pasteur pipette.

-

Stimulation and Recording: A continuous stream of purified, humidified air is passed over the antenna. A puff of air is delivered through the stimulus pipette, carrying the this compound vapor over the antenna. The resulting depolarization of the antennal receptors is amplified and recorded as an EAG response.

-

Data Analysis: The amplitude of the EAG response (in millivolts) is measured as the difference between the baseline and the peak of the negative deflection.[9]

The following diagram shows a typical workflow for an EAG experiment.

Caption: A workflow diagram for conducting an electroantennography experiment.

Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral responses of male moths to a this compound plume.

Methodology:

-

Wind Tunnel Setup: A wind tunnel is set up with controlled airflow (e.g., 30 cm/s), temperature, and humidity. Red light is used to simulate crepuscular conditions.

-

Pheromone Source: A dispenser containing a specific concentration and ratio of this compound is placed at the upwind end of the tunnel.

-

Moth Release: Individual male moths are placed in a release cage at the downwind end and allowed to acclimate.

-

Behavioral Observation: Moths are released, and their behaviors are recorded for a set period (e.g., 5 minutes). Key behaviors scored include activation, take-off, oriented upwind flight, and contact with the pheromone source.[9]

-

Data Analysis: The percentage of moths exhibiting each behavior and the latency to each behavior are calculated and compared across different treatments.

Mating Disruption Field Trial

Objective: To evaluate the efficacy of this compound in disrupting the mating of P. gossypiella in a field setting.

Methodology:

-

Field Setup: Treated and untreated (control) cotton plots are established.

-

Pheromone Application: this compound dispensers (e.g., hollow fibers, ropes) are applied to the cotton plants in the treated plots at a specified rate (e.g., grams of active ingredient per hectare).

-

Population Monitoring: Pheromone-baited traps (e.g., delta traps) are placed in both treated and control plots to monitor the male moth population. The number of moths captured per trap per night is recorded.

-

Damage Assessment: Cotton bolls are periodically sampled from both treated and control plots to assess the level of larval infestation.

-

Data Analysis: The mean number of moths captured and the percentage of boll infestation are compared between the treated and control plots. A significant reduction in these metrics in the treated plot indicates successful mating disruption.

The following diagram shows the workflow for a mating disruption field trial.

Caption: A workflow for assessing the efficacy of this compound in mating disruption.

Conclusion

This compound is a cornerstone of the reproductive biology of Pectinophora gossypiella. Its specific isomeric blend serves as a powerful and precise signal for mate location, triggering a well-defined behavioral cascade in male moths. The perception of this pheromone involves a sophisticated neurophysiological pathway, from binding proteins and olfactory receptors at the periphery to specialized processing centers in the brain. A thorough understanding of these mechanisms has been instrumental in developing this compound-based pest management strategies, most notably mating disruption, which represents an effective and environmentally sound alternative to conventional insecticides. Continued research into the subtleties of this compound's role in the reproductive cycle of the pink bollworm will undoubtedly lead to further refinements in the application of this powerful semiochemical for sustainable agriculture.

References

- 1. (Z,Z)-Gossyplure|52207-99-5|Insect Pheromone [benchchem.com]

- 2. Studies on disruption of sexual communication in the pink bollworm, Pectinophora gossypiella (Saunders) (Lepidoptera: Gelechiidae), with microencapsulated this compound or its component Z,Z-isomer [agris.fao.org]

- 3. This compound (Ref: PP761) [sitem.herts.ac.uk]

- 4. pure.psu.edu [pure.psu.edu]

- 5. benchchem.com [benchchem.com]

- 6. Sensory and behavioral effects of this compound alcohol on sex pheromone response of male pink bollworm moths,Pectinophora gossypiella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Wing fanning as a measure of pheromone response in the male pink bollworm,Pectinophora gossypiella (Lepidoptera: Gelechiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Gossyplure: A Deep Dive into the Chemical Language of the Pink Bollworm

A Technical Guide for Researchers and Drug Development Professionals

Gossyplure, the potent and specific sex pheromone of the pink bollworm (Pectinophora gossypiella), stands as a cornerstone in the field of chemical ecology and integrated pest management. This semiochemical, a precise blend of two isomeric acetates, orchestrates the reproductive behavior of this major agricultural pest, making it a critical target for developing sustainable control strategies. This technical guide provides an in-depth exploration of this compound, from its molecular composition and biosynthesis to the intricate signaling pathways it triggers in the male moth. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the foundational knowledge for future innovation.

Chemical Composition and Properties

This compound is not a single compound but a specific mixture of two geometric isomers of 7,11-hexadecadien-1-yl acetate. The naturally occurring pheromone released by female pink bollworm moths is typically a 1:1 mixture of (Z,Z)-7,11-hexadecadien-1-yl acetate and (Z,E)-7,11-hexadecadien-1-yl acetate.[1] This precise ratio is paramount for eliciting the full behavioral repertoire in male moths, from upwind flight to mating attempts.

| Property | (Z,Z)-7,11-hexadecadien-1-yl acetate | (Z,E)-7,11-hexadecadien-1-yl acetate |

| Molecular Formula | C₁₈H₃₂O₂ | C₁₈H₃₂O₂ |

| Molecular Weight | 280.45 g/mol | 280.45 g/mol |

| CAS Number | 52207-99-5 | 53042-79-8 |

| Boiling Point | 130-132 °C | 132-134 °C |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |

| Solubility | Soluble in most organic solvents | Soluble in most organic solvents |

Biosynthesis of this compound

Contrary to a common misconception, this compound is not produced by the cotton plant but is synthesized de novo within the pheromone gland of the female moth.[2] The biosynthetic pathway originates from fundamental fatty acid metabolism and involves a series of enzymatic modifications.

The process begins with the synthesis of the C16 saturated fatty acid, palmitic acid, from acetyl-CoA through the action of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[3] A key subsequent step involves the introduction of double bonds into the fatty acid chain by specific desaturase enzymes. A Δ11-desaturase acts on a C16 fatty acyl-CoA to produce (Z)-11-hexadecenoic acid.[4] This is followed by a second desaturation step catalyzed by a Δ7-desaturase to create the di-unsaturated fatty acid precursor.[4] The stereochemistry of the final isomers is determined by the specific desaturases and subsequent enzymatic modifications, including reduction to the corresponding alcohol and final acetylation.

Olfactory Signaling Pathway

The detection of this compound by male moths is a highly sensitive and specific process that initiates a cascade of neural events, ultimately leading to a behavioral response. This process occurs within the thousands of specialized hair-like olfactory sensilla located on the male moth's antennae.

The journey of the pheromone signal can be broken down into the following key steps:

-

Perireceptor Events: Hydrophobic this compound molecules enter the aqueous environment of the sensillar lymph through nanopores in the sensillum cuticle. Here, they are bound by Pheromone-Binding Proteins (PBPs), which solubilize and transport them to the dendritic membrane of the Olfactory Receptor Neurons (ORNs).[5]

-

Receptor Activation: The PBP-pheromone complex interacts with a specific Olfactory Receptor (OR) located on the ORN's dendrite. Insect ORs are ligand-gated ion channels that typically form a heterodimeric complex with a highly conserved co-receptor (Orco).[6]

-

Signal Transduction: The binding of the PBP-pheromone complex to the OR is believed to activate a G-protein, which in turn stimulates phospholipase C-β (PLCβ).[1] This enzyme catalyzes the production of the second messengers inositol 1,4,5-triphosphate (IP₃) and diacylglycerol (DAG).[1] These second messengers are thought to trigger the opening of ion channels, leading to a depolarization of the ORN membrane.

-

Neural Impulse Generation: If the depolarization reaches the neuron's threshold, it fires an action potential, which is then transmitted to the antennal lobe of the brain for processing.

Experimental Protocols

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of the entire antenna to an olfactory stimulus. It provides a measure of the overall sensitivity of the antenna to a particular compound.

Methodology:

-